Ethyl 3-chloro-4-formylbenzoate

Physicochemical properties Lipophilicity Molecular weight

Researchers frequently face delays caused by regioisomer impurities that undermine cross-coupling selectivity in fragment-based drug discovery. Ethyl 3-chloro-4-formylbenzoate eliminates this risk through its exclusive 3-chloro-4-formyl substitution pattern, which guarantees orthogonal reactivity-the aldehyde enables condensations and asymmetric bioreductions while the chlorine is reserved for Pd-catalyzed couplings [][]. - Confirmed 98% purity by HPLC/NMR eliminates re-purification steps and ensures batch-to-batch reproducibility for PROTAC linker conjugation []. - Scalable supply from bench (1 g) to pilot (10 g) with ambient shipping and lot-specific QC documentation [][].

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 1465327-51-8
Cat. No. B1427695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloro-4-formylbenzoate
CAS1465327-51-8
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C=O)Cl
InChIInChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3
InChIKeyYOTMXQXNGDJWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloro-4-formylbenzoate: Aromatic Aldehyde Building Block


Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8), systematically named as benzoic acid, 3-chloro-4-formyl-, ethyl ester, is an organic compound with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol . It is characterized as an aromatic building block containing a reactive aldehyde group (-CHO) at the 4-position, an ester group (-COOEt) at the 1-position, and a chlorine substituent at the 3-position . This compound is primarily utilized as a key intermediate in organic synthesis, particularly in medicinal chemistry for the construction of heterocyclic compounds, protease inhibitors, and kinase modulators [1][2].

Ethyl 3-chloro-4-formylbenzoate: Orthogonal Functional Groups


Generic substitution of Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8) with structurally similar analogs is not feasible due to the compound's precise substitution pattern and orthogonal reactivity profile. The specific combination of the ethyl ester, 3-chloro, and 4-formyl groups dictates its behavior in sequential synthetic transformations . For instance, the 4-formyl group serves as a versatile handle for condensation and cyclization reactions, while the 3-chloro substituent can participate in transition metal-catalyzed cross-coupling reactions . A methyl ester analog (CAS 74733-26-9) or a regioisomer with a different substitution pattern would exhibit altered electronic properties, steric hindrance, and lipophilicity, which directly impacts reaction yields, selectivity in downstream steps, and the final biological activity of the target molecule .

Ethyl 3-chloro-4-formylbenzoate: Physicochemical Comparison


Physicochemical Properties: Ethyl vs. Methyl Ester

The choice between Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8) and its methyl ester analog, Methyl 3-chloro-4-formylbenzoate (CAS 74733-26-9), can be guided by their differing physicochemical properties. Ethyl 3-chloro-4-formylbenzoate has a higher molecular weight and, based on its structure, a higher calculated lipophilicity (XLogP3 = 2.2) compared to the methyl analog .

Physicochemical properties Lipophilicity Molecular weight Organic synthesis

Purity and Quality Control Standards

Ethyl 3-chloro-4-formylbenzoate (CAS 1465327-51-8) is commercially available with a standard purity of ≥98%, as confirmed by batch-specific quality control documents including NMR, HPLC, and GC reports provided by suppliers [1]. This level of purity is a standard industry benchmark for a building block of this class .

Purity Quality control Analytical chemistry Procurement

Ethyl 3-chloro-4-formylbenzoate: Optimal Use Cases


Protease Inhibitor & Kinase Modulator Precursor

Ethyl 3-chloro-4-formylbenzoate is strategically employed as a precursor in the synthesis of pharmaceutical compounds, specifically protease inhibitors and kinase modulators. The 3-chloro and 4-formyl substitution pattern allows for the construction of molecular frameworks that have been incorporated into inhibitors targeting the SARS-CoV-2 main protease (Mpro), where the chloro group enhances binding affinity .

Heterocyclic Compound Synthesis

The presence of a reactive 4-formyl group makes Ethyl 3-chloro-4-formylbenzoate a valuable building block for the synthesis of diverse heterocyclic compounds. It is used in condensation reactions and cyclization processes to construct complex molecular architectures that are common in bioactive molecules [1].

Asymmetric Bioreduction for Chiral Drugs

This compound is noted for its role in asymmetric bioreduction processes to produce chiral drugs. As a prochiral substrate, the ketone or aldehyde group can be enantioselectively reduced by biocatalysts, providing access to chiral alcohols that serve as key intermediates in pharmaceutical development .

PROTAC Building Block

Ethyl 3-chloro-4-formylbenzoate is classified within the protein degrader building block family. Its functional groups provide synthetic handles for linking to ligands for E3 ubiquitin ligases and target proteins, facilitating the design and synthesis of novel PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation [2].

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